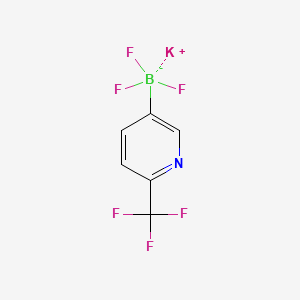

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-[6-(trifluoromethyl)pyridin-3-yl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF6N.K/c8-6(9,10)5-2-1-4(3-14-5)7(11,12)13;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXNQNZBEKSPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(C=C1)C(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF6KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855882 | |

| Record name | Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-75-5 | |

| Record name | Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate

<An In-Depth Technical Guide to the Synthesis and Characterization of Potassium Trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile and stable organotrifluoroborate salt. The document details its synthesis, purification, and in-depth characterization using various analytical techniques. It is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, offering insights into the experimental nuances and the rationale behind the procedural steps. The guide also touches upon the compound's significance as a building block in the development of novel pharmaceuticals and agrochemicals, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Introduction: The Rise of Organotrifluoroborates in Synthesis

The field of organic synthesis has been significantly advanced by the development of robust and versatile reagents for carbon-carbon bond formation. Among these, organoboron compounds have become indispensable tools, largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] While boronic acids and their esters have traditionally dominated this space, potassium organotrifluoroborates have emerged as a superior class of reagents in many respects.[6][7]

This compound, with the chemical formula C₆H₃BF₆KN and a molecular weight of approximately 252.99 g/mol , is a prime example of this advantageous class of compounds.[8] Its structure, featuring a pyridine ring substituted with a trifluoromethyl group and a trifluoroborate moiety, imparts high stability and solubility in various solvents.[8] These air- and moisture-stable crystalline solids offer significant advantages over their boronic acid counterparts, which can be prone to decomposition and challenging to handle.[1][6][7]

The trifluoromethylpyridine scaffold is a key structural motif in numerous commercial agrochemicals, including insecticides, herbicides, and fungicides.[8] The incorporation of this moiety can profoundly influence the physicochemical properties and biological activities of a molecule.[8] Consequently, this compound serves as a critical building block for the synthesis of complex, biologically active compounds.[8]

Synthesis of this compound

The synthesis of potassium aryl- and heteroaryltrifluoroborates is typically achieved through the reaction of a corresponding organometallic species with a boron electrophile, followed by treatment with potassium hydrogen difluoride (KHF₂).[5][9] This method provides a straightforward and high-yielding route to these valuable reagents.

Mechanistic Rationale

The synthesis begins with the formation of an organolithium or Grignard reagent from a suitable halogenated precursor. This highly nucleophilic species then attacks a trialkyl borate, such as trimethyl borate, to form a boronate ester intermediate. The subsequent addition of an aqueous solution of KHF₂ serves a dual purpose: it hydrolyzes the boronate ester to the corresponding boronic acid and provides the fluoride ions necessary to form the stable trifluoroborate salt. The driving force for the formation of the trifluoroborate is the creation of a stable, tetracoordinate boron center.

Detailed Experimental Protocol

Materials:

-

3-Bromo-6-(trifluoromethyl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Trimethyl borate (B(OMe)₃)

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol

-

Water

-

Acetonitrile

-

Diethyl ether

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 3-bromo-6-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Trimethyl borate (1.5 eq) is added dropwise, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature overnight.

-

Trifluoroborate Formation: The reaction is cooled to 0 °C, and a solution of KHF₂ (4.0 eq) in water is added slowly. The mixture is stirred vigorously for 1 hour at room temperature.

-

Workup and Purification: The organic solvent is removed under reduced pressure. The resulting aqueous residue is extracted with diethyl ether to remove any unreacted starting material and byproducts. The aqueous layer is then concentrated to dryness. The solid residue is suspended in hot acetonitrile, and the insoluble inorganic salts are removed by filtration. The filtrate is concentrated, and the product is precipitated by the addition of diethyl ether. The resulting white solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.

Caption: Synthetic workflow for this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For potassium organotrifluoroborates, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.[10][11][12]

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the protons on the pyridine ring. The chemical shifts and coupling constants will be consistent with the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will reveal the resonances for all carbon atoms in the molecule, including the carbon atom bonded to the boron, which often appears as a broad signal due to quadrupolar relaxation.[10][11]

-

¹⁹F NMR: The fluorine NMR is particularly important for this compound. It will show two distinct resonances: one for the trifluoromethyl group on the pyridine ring and another for the three equivalent fluorine atoms on the boron, which will be coupled to the ¹¹B nucleus.[10]

-

¹¹B NMR: The boron NMR spectrum will exhibit a characteristic quartet due to the coupling with the three fluorine atoms.[10][11]

Table 1: Representative NMR Data (in DMSO-d₆)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | 8.5-8.7 | s | H-2 | |

| 8.0-8.2 | d | H-4 | ||

| 7.8-8.0 | d | H-5 | ||

| ¹³C | 150-160 | C-6 | ||

| 145-155 | C-2 | |||

| 135-145 | C-4 | |||

| 120-130 | q | CF₃ | ||

| 115-125 | C-5 | |||

| (broad) | C-3 | |||

| ¹⁹F | -65 to -70 | s | -CF₃ | |

| -135 to -145 | q | ¹J(¹⁹F-¹¹B) | -BF₃ | |

| ¹¹B | 2.5-4.5 | q | ¹J(¹¹B-¹⁹F) | -BF₃ |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate anion.[13] Electrospray ionization (ESI) in the negative ion mode is a suitable technique for this analysis.[13] The observed mass should be within 5 ppm of the calculated theoretical mass.[13]

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated Mass (m/z) | Observed Mass (m/z) |

| [C₆H₃BF₆N]⁻ | 214.0248 | 214.02XX |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the B-F and C-F bonds.[14][15]

Table 3: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H stretch |

| ~1600 | Medium | C=C/C=N stretch |

| 1200-1350 | Strong | C-F stretch |

| 950-1100 | Strong, Broad | B-F stretch |

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions.[1][8] It can be coupled with a wide range of aryl and heteroaryl halides or triflates to introduce the 6-(trifluoromethyl)pyridin-3-yl moiety into complex molecules.[8]

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent and water.[1][2][3] The stability and ease of handling of the trifluoroborate salt make it a more convenient reagent than the corresponding boronic acid, particularly in high-throughput screening and library synthesis applications.

Caption: Suzuki-Miyaura cross-coupling using the title compound.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, ease of handling, and high reactivity in cross-coupling reactions make it an attractive alternative to traditional organoboron compounds. This guide has provided a detailed overview of its synthesis and characterization, offering a foundation for its effective utilization in research and development, particularly in the fields of medicinal chemistry and agrochemical synthesis.

References

-

Butsch, K., et al. (2016). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. Molecules, 21(9), 1237. [Link]

-

Wallace, D. J., & Chen, C. (2009). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters, 50(26), 3344-3347. [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(8), 696-701. [Link]

-

Wallace, D. J., & Chen, C. (2009). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. Request PDF. [Link]

-

Prakash, G. K. S., et al. (2004). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF₃BF₃)]. Organic Letters, 6(23), 4315-4317. [Link]

-

Oliveira, C. C., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Oliveira, C. C., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

National Center for Biotechnology Information. Potassium Trifluoro(trifluoromethyl)borate. PubChem Compound Database. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Weir, C. E., & Schroeder, R. A. (1964). Infrared spectra of the hydrated borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(5), 465-487. [Link]

-

Oliveira, C. C., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Murphy, G. K., & Molander, G. A. (2010). Oxidation of Organotrifluoroborates: A New Method for the Synthesis of Alcohols and Phenols. Organic Syntheses, 87, 212. [Link]

-

Proactive Molecular Research. This compound. [Link]

-

Molander, G. A., & Dehmel, F. J. (2004). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 15(6), 875-878. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]

-

Weir, C. E., & Lippincott, E. R. (1961). Infrared spectra of the crystalline inorganic borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(3), 173-183. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Request PDF. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]

-

Polfer, N. C., et al. (2005). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Journal of the American Chemical Society, 127(22), 8031-8040. [Link]

-

Nandi, M., et al. (2016). Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. Request PDF. [Link]

Sources

- 1. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy this compound | 1245906-75-5 [smolecule.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

Physical and chemical properties of Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate (CAS 1245906-75-5) is a specialized organoboron compound that has garnered significant interest in modern synthetic chemistry. As a member of the air- and moisture-stable potassium organotrifluoroborate (KAT) family, it serves as a robust and versatile building block, particularly for the introduction of the valuable 6-(trifluoromethyl)pyridin-3-yl moiety into complex molecular architectures. This functional group is a key pharmacophore in numerous agrochemical and pharmaceutical agents, prized for its ability to modulate physicochemical properties such as metabolic stability and bioavailability.[1] This guide provides a comprehensive overview of the compound's properties, a validated synthesis and characterization workflow, its core application in palladium-catalyzed cross-coupling reactions, and essential safety protocols for its handling.

Core Physicochemical Properties and Structural Rationale

The utility of this compound stems from its unique structural combination: a stable, tetracoordinate borate anion paired with a potassium cation.[1] This arrangement confers remarkable stability compared to its boronic acid analogue, which can be prone to decomposition and protodeboronation. The tetracoordinate nature of the boron atom effectively "protects" the reactive carbon-boron bond, allowing the reagent to be carried through various synthetic steps before its intended use.[2]

The presence of two fluorine-containing groups—the trifluoroborate anion and the trifluoromethyl group on the pyridine ring—imparts distinct electronic properties. The strong electron-withdrawing nature of these groups influences the reactivity of the molecule, making it an excellent nucleophilic partner in cross-coupling reactions.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1245906-75-5 | [3][4][5] |

| Molecular Formula | C₆H₃BF₆KN | [1][4] |

| Molecular Weight | 252.99 g/mol | [1][4][5] |

| IUPAC Name | potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]boranuide | [4] |

| Physical Form | Solid | [4] |

| Solubility | Generally soluble in polar organic solvents (e.g., DMSO, Acetone, Methanol).[6] | [1][6] |

| Stability | Air and moisture stable, allowing for long-term storage. | [2][7] |

Synthesis and Analytical Characterization

Representative Synthesis Workflow

The synthesis initiates from the corresponding heteroaryl boronic acid, which is converted to the potassium trifluoroborate salt.

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

Expertise & Causality: This protocol is based on the highly reliable Vedejs and Molander methods for preparing organotrifluoroborates.[2][8] The use of a Methanol/Water solvent system facilitates the dissolution of both the organic boronic acid and the inorganic KHF₂ salt. KHF₂ serves as a safe and efficient fluoride source. Acetonitrile is used for azeotropic removal of water due to its suitable boiling point and because the final product has low solubility in it when cold, aiding purification.

-

Preparation: To a round-bottomed flask equipped with a magnetic stir bar, add 6-(trifluoromethyl)pyridine-3-boronic acid (1.0 equiv).

-

Dissolution: Add methanol (~4 mL per gram of boronic acid) and stir to dissolve. Cool the solution to 0-5 °C using an ice-water bath.

-

Fluorination: In a separate beaker, prepare a solution of potassium hydrogen difluoride (KHF₂, ~3.0 equiv) in water (~3 mL per gram of KHF₂). Add this aqueous solution dropwise to the cooled, stirring methanolic solution of the boronic acid. A thick white precipitate or slurry is expected to form.

-

Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature for 30-60 minutes to ensure the reaction goes to completion.

-

Work-up (Solvent Removal): Concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the methanol and water.

-

Purification: To the resulting solid residue, add acetonitrile. Heat the suspension to reflux for 60-90 minutes, then allow it to cool slowly to room temperature. The product is typically insoluble in cold acetonitrile while impurities remain in solution.

-

Isolation: Isolate the white solid product by vacuum filtration, washing the filter cake with cold acetonitrile followed by diethyl ether.

-

Drying: Dry the product under high vacuum to remove any residual solvent. The material should be stored in a desiccator.

Analytical Characterization

Trustworthiness: Proper characterization is critical for confirming the identity and purity of the synthesized material. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this class of compounds.

While specific spectral data for this exact molecule is not published, extensive studies on analogous potassium organotrifluoroborates provide clear expectations for characterization.[6][9]

-

¹⁹F NMR: This is the most diagnostic technique. Two distinct signals are expected: one for the trifluoromethyl (-CF₃) group on the pyridine ring and another for the trifluoroborate (-BF₃) group. The -BF₃ signal typically appears as a quartet in the range of -129 to -141 ppm due to coupling with the ¹¹B nucleus (J-coupling constant ¹⁹F-¹¹B).[10]

-

¹¹B NMR: A quartet is expected, resulting from the coupling of the ¹¹B nucleus to the three equivalent fluorine atoms of the -BF₃ group. The chemical shift and resolution can be enhanced using modified pulse sequences.[6][10]

-

¹H NMR: The aromatic protons on the pyridine ring will appear in the aromatic region, with chemical shifts and coupling patterns dictated by the substitution pattern.

-

¹³C NMR: The spectrum will show signals for the pyridine ring carbons. The carbon atom directly attached to the boron is often observed as a broad signal due to quadrupolar relaxation of the boron nucleus, a characteristic feature of organoborates.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in academic and industrial settings.[2] The stability and ease of handling of the trifluoroborate salt make it a superior alternative to more sensitive organometallic reagents.[2][11]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species.

Sources

- 1. Buy this compound | 1245906-75-5 [smolecule.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1245906-75-5 [chemicalbook.com]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. 1245906-75-5|Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate|Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate|-范德生物科技公司 [bio-fount.com]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

An In-Depth Technical Guide to Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate for Advanced Chemical Synthesis

This guide provides an in-depth exploration of Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate, a versatile and highly stable organoboron reagent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, properties, synthesis, and its application in modern synthetic methodologies, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Introduction and Significance

This compound, with the CAS Number 1245906-75-5, is a member of the increasingly important class of potassium organotrifluoroborate salts. These reagents have gained significant traction in organic synthesis due to their exceptional stability towards air and moisture, a stark contrast to their boronic acid counterparts which can be prone to decomposition. The presence of the trifluoromethyl group on the pyridine ring imparts unique electronic properties, making this reagent a valuable building block for the introduction of the 6-(trifluoromethyl)pyridin-3-yl moiety into complex molecules. This is of particular interest in the fields of medicinal chemistry and agrochemicals, where the incorporation of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and overall efficacy of active pharmaceutical ingredients and crop protection agents.

This guide will provide a comprehensive overview of this reagent, from its fundamental chemical properties to practical, field-proven insights into its synthesis and application.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a potassium cation and a trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate anion. The anion features a central boron atom tetrahedrally coordinated to three fluorine atoms and one carbon atom of the pyridine ring. This tetracoordinate nature of the boron atom is responsible for the compound's remarkable stability.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1245906-75-5 | |

| Molecular Formula | C₆H₃BF₆KN | |

| Molecular Weight | 252.99 g/mol | |

| IUPAC Name | potassium;trifluoro-[6-(trifluoromethyl)pyridin-3-yl]boranuide | |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Stability | Highly stable to air and moisture | |

| Solubility | Soluble in various organic solvents |

Synthesis of this compound: A Representative Protocol

The synthesis of potassium aryltrifluoroborates is generally achieved through the reaction of a corresponding arylboronic acid or its ester with potassium hydrogen difluoride (KHF₂). Alternatively, they can be prepared in a one-pot procedure from aryl halides via an organolithium or Grignard reagent, followed by reaction with a trialkyl borate and subsequent treatment with KHF₂.

Below is a representative, step-by-step protocol for the synthesis of this compound, adapted from established general procedures for the preparation of potassium aryltrifluoroborates.

Experimental Protocol: Synthesis

Starting Material: 3-Bromo-6-(trifluoromethyl)pyridine

-

Formation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

In the dropping funnel, dissolve 3-bromo-6-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium suspension and gently warm the mixture to initiate the Grignard reaction (the disappearance of the iodine color and gentle reflux are indicative of initiation).

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise to the cooled Grignard solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

-

Formation of the Trifluoroborate Salt:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0 equivalents). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment.

-

Stir the resulting mixture vigorously for 1-2 hours at room temperature.

-

-

Isolation and Purification:

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether or acetonitrile) to afford this compound as a crystalline solid.

-

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Potassium organotrifluoroborates are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, offering a stable and reliable source of the organic nucleophile. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Coupling Partners: this compound and an Aryl Bromide (e.g., 4-bromoanisole)

-

Reaction Setup:

-

To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stirrer, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a suitable base such as cesium carbonate (Cs₂CO₃, 3.0 equivalents).

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent mixture, such as a 9:1 mixture of tetrahydrofuran (THF) and water.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

-

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Characterization and Spectroscopic Data

Due to the absence of published, specific spectroscopic data for this compound, this section provides expected NMR characteristics based on data from analogous compounds. The NMR spectra of organotrifluoroborates are well-documented and provide valuable structural information.

Table 2: Expected NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Features and Rationale |

| ¹H NMR | 7.5 - 9.0 | d, dd, s | The aromatic protons on the pyridine ring will appear in the downfield region. The specific chemical shifts and coupling patterns will depend on the substitution pattern. |

| ¹³C NMR | 110 - 160 | s, q | Aromatic carbons will be in the typical range. The carbon attached to the trifluoromethyl group will show a quartet due to coupling with the fluorine atoms. The carbon bonded to boron may be broad or unobserved due to quadrupolar relaxation of the boron nucleus. |

| ¹⁹F NMR | -60 to -70 (for -CF₃)-130 to -150 (for -BF₃) | sq | Two distinct signals are expected: a singlet for the trifluoromethyl group and a quartet for the trifluoroborate group due to coupling with the ¹¹B nucleus. |

| ¹¹B NMR | 2 - 6 | q | A quartet is expected due to coupling with the three fluorine atoms of the trifluoroborate group. |

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. As with many organofluorine compounds, care should be taken to avoid inhalation, ingestion, and skin contact. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly stable and versatile reagent that serves as a valuable building block in modern organic synthesis. Its ease of handling and reactivity in key transformations like the Suzuki-Miyaura cross-coupling make it an attractive choice for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The representative protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this powerful reagent into their synthetic strategies.

References

-

Oliveira, R. B. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Menezes, P. H., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. PubMed Central. [Link]

-

PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(19), 7372–7377. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(8), 2751–2756. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2005). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF₃BF₃)]. Organic Letters, 7(15), 3123–3125. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical reviews, 108(1), 288-325. [Link]

Stability and reactivity of trifluoromethyl-substituted pyridine trifluoroborates

An In-Depth Technical Guide to the Stability and Reactivity of Trifluoromethyl-Substituted Pyridine Trifluoroborates

Authored by: A Senior Application Scientist

Abstract

Trifluoromethyl-substituted pyridines are a cornerstone of modern medicinal and agrochemical development, prized for their ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3][4] The conversion of their boronic acid derivatives into potassium trifluoroborate salts (K[RBF₃]) provides robust, bench-stable reagents that overcome the inherent instability of many heteroaryl boronic acids.[5] This guide offers an in-depth exploration of the stability and reactivity of trifluoromethyl-substituted pyridine trifluoroborates, grounded in mechanistic principles and field-proven applications. We will dissect the factors governing their stability, delve into their reactivity—with a focus on the Suzuki-Miyaura cross-coupling reaction—and provide validated experimental protocols for their use.

The Rationale for Trifluoroborates: A Superior Form of Boronic Acid

In drug discovery, the trifluoromethyl (-CF₃) group is a critical substituent. Its strong electron-withdrawing nature and high lipophilicity can deactivate aromatic rings against oxidative metabolism, improve membrane permeability, and enhance interactions with biological targets.[6][7] When this group is installed on a pyridine scaffold, it creates a privileged structural motif.[1][8]

However, the corresponding boronic acids of these valuable scaffolds are often prone to decomposition, making them difficult to handle, purify, and store over long periods.[5] Potassium organotrifluoroborates serve as a highly effective protecting group for boronic acids.[9] They are typically air- and moisture-stable, crystalline solids that can be stored indefinitely without significant degradation, providing a reliable and convenient alternative for synthetic chemists.[10]

Synthesis Snapshot: The preparation of potassium trifluoroborates is straightforward. The parent boronic acid (or its crude, unpurified form) is treated with potassium hydrogen fluoride (KHF₂) in an aqueous or methanolic solution. This robust procedure efficiently converts boronic acids, boroxines, and other related species into the desired trifluoroborate salt.[9][10]

Comprehensive Stability Analysis

The utility of trifluoromethyl-substituted pyridine trifluoroborates is intrinsically linked to their stability profile under various conditions.

General, Thermal, and Storage Stability

Unlike their boronic acid counterparts, which can readily undergo protodeboronation or oxidative decomposition, potassium organotrifluoroborates are exceptionally robust.[5] They exist as tetracoordinated monomeric species, which contributes to their stability.

Key Stability Attributes:

-

Air and Moisture Tolerance: Can be handled on the benchtop without special precautions.[9][10]

-

Storage: Can be stored for extended periods at room temperature without noticeable decomposition.[10]

-

Thermal Stability: While data for specific trifluoromethyl-pyridine trifluoroborates is sparse, related compounds like potassium trifluoromethyltrifluoroborate are reported to be stable up to 300 °C.[10] Arenediazonium salts with a pyridine motif, however, have been noted for potential instability, highlighting the need to evaluate each specific compound.[11]

Hydrolytic Stability: The "Slow Release" Principle

The reactivity of organotrifluoroborates in aqueous cross-coupling reactions is governed by their hydrolysis back to the active boronic acid. This process is not a simple, rapid decomposition but rather a controlled equilibrium.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Causality in Experimental Design:

-

Catalyst Choice: Palladium(II) precatalysts like Pd(OAc)₂ are often used as they are more stable than Pd(0) sources but are readily reduced in situ to the active catalytic species. [12][13]* Ligand Selection: The choice of phosphine ligand is critical. Electron-rich, sterically hindered ligands like RuPhos or tricyclohexylphosphine (PCy₃) accelerate the reductive elimination step and stabilize the palladium catalyst, enabling the coupling of challenging substrates, including heteroaryl chlorides. [12][13][14]* Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is essential. Its primary role is not only to facilitate the transmetalation step but also, crucially, to drive the initial hydrolysis of the trifluoroborate by neutralizing the generated HF. [15][16] The electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring. For di-halogenated trifluoromethyl-pyridines, the halogen adjacent to the -CF₃ group is often more reactive towards oxidative addition, allowing for regioselective functionalization. [17]

Validated Experimental Protocols

The following protocol provides a reliable, self-validating system for conducting a Suzuki-Miyaura coupling reaction.

Protocol 4.1: Suzuki-Miyaura Coupling of a Trifluoromethyl-Pyridine Trifluoroborate with an Aryl Chloride

This protocol is adapted from general procedures demonstrated to be effective for coupling primary alkyltrifluoroborates with aryl chlorides, which share mechanistic similarities. [14] Materials:

-

Potassium (Trifluoromethyl-pyridin-X-yl)trifluoroborate (1.0 equiv)

-

Aryl Chloride (1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol %)

-

RuPhos (4 mol %)

-

Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)

-

Toluene and Deionized Water (10:1 v/v, degassed)

-

Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the potassium (trifluoromethyl-pyridin-X-yl)trifluoroborate (1.0 equiv), the aryl chloride (1.0 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and K₂CO₃ (3.0 equiv).

-

Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: This prevents the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed 10:1 toluene/water solvent mixture via syringe to achieve a final substrate concentration of approximately 0.25 M. Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. Water is essential for the hydrolysis of the trifluoroboronate.

-

Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir the reaction vigorously for 12-24 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. The disappearance of the limiting starting material indicates reaction completion.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its structure and purity. The presence of the trifluoromethyl group provides a distinct signal in the ¹⁹F NMR spectrum, serving as a key validation checkpoint.

Conclusion

Potassium trifluoromethyl-substituted pyridine trifluoroborates are superior reagents for modern organic synthesis, offering a unique combination of high stability and controlled reactivity. Their bench-stable nature simplifies handling and storage, while their "slow release" hydrolysis mechanism under Suzuki-Miyaura conditions provides a powerful strategy for minimizing side reactions and improving yields. By understanding the interplay between their hydrolytic stability and the catalytic cycle, researchers can leverage these building blocks to efficiently construct complex molecules for pharmaceutical and agrochemical discovery.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Vertex AI Search.

- Kabalka, G. W., et al.

- Darses, S., & Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.

- Lennox, A. J. J., & Lloyd-jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.

- Lennox, A. J. J., & Lloyd-jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol.

- Lennox, A. J. J., & Lloyd-jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.

- Tsukamoto, M., & Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Tsukamoto, M., & Nakamura, T.

- Synthesis of 6‐trifluoromethyl pyridine derivatives.

- A Comparative Guide to the Synthesis of Trifluoromethyl-Substituted Bipyridines. BenchChem.

- Tsukamoto, M., & Nakamura, T. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Organotrifluorobor

- Synthesis of Polysubstituted Trifluoromethylpyridines From Trifluoromethyl-α,β - Ynones. The Journal of Organic Chemistry.

- Cox, P. J., et al. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).

- Exploring the Synthesis and Applications of Trifluoromethylpyridine Deriv

- Roughley, S. D., & Jordan, A. M. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.

- Jojoa-Santa Cruz, D., et al.

- BenchChem Technical Support Team. Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. BenchChem.

- Potassium Organotrifluorobor

- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.

- Dreher, S. D., et al. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.

- Molander, G. A., & Figueroa, R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.

- Cmoch, P., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.

- Molander, G. A., & Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH.

- The importance of trifluoromethyl pyridines in crop protection.

- Kayumova, D. B., et al. Thermal Behavior of the Heteroligand (µ3-Fluoro)hexakis(µ2-trifluoroacetato)tris(pyridine)tricobaltate(II) Tetramethylammonium Complex.

- The Impact of Fluorine Chemistry: How 2-Amino-3-(trifluoromethyl)

- Molander, G. A., & Brown, A. R. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations.

- Darses, S., et al.

- Zhuravlev, N. I., et al. (PDF) Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion.

- Zhuravlev, N. I., et al. Comparative Characteristics of Thermal Stability of Quaternary Ammonium and Pyridinium Tetrachloroferrates.

- de Souza, R. O. M. A., et al. Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation.

- Cotter, J. L., et al.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of Potassium Trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate, a key reagent in modern synthetic chemistry, particularly in the realm of drug discovery and development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles, qualitative solubility data, and detailed experimental protocols. While specific quantitative solubility data for this compound is not extensively published, this guide offers a robust framework for researchers to understand, predict, and experimentally determine its solubility in a range of common organic solvents. The methodologies presented herein are designed to ensure scientific rigor and reproducibility, empowering researchers to optimize their synthetic processes.

Introduction: The Significance of this compound and its Solubility

This compound, with a molecular formula of C₆H₃BF₆KN and a molecular weight of approximately 252.99 g/mol , has emerged as a valuable building block in organic synthesis.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are foundational for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1] The trifluoromethylpyridine moiety is a key structural element in numerous commercial agrochemicals and pharmaceuticals, and the ability to efficiently incorporate this group is of high synthetic value.[1]

The solubility of this organotrifluoroborate salt is a critical parameter that governs its application. In synthetic chemistry, solubility dictates the choice of reaction solvent, influences reaction rates, and impacts the ease of product isolation and purification. For drug development professionals, understanding the solubility of this and related compounds is paramount for formulation, bioavailability, and overall therapeutic efficacy. This guide aims to provide a detailed understanding of the factors influencing the solubility of this compound and to equip researchers with the tools to quantitatively assess this vital property.

Theoretical Framework for Solubility

The solubility of an ionic compound like this compound in an organic solvent is governed by the principle of "like dissolves like."[2] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the lattice energy of the solid solute and the cohesive forces of the solvent.

Several key factors influence the solubility of potassium organotrifluoroborates:

-

Solvent Polarity: this compound is a salt, possessing a significant degree of ionic character. Therefore, it is expected to be more soluble in polar solvents that can effectively solvate the potassium cation and the trifluoroborate anion. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally good candidates for dissolving potassium organotrifluoroborates.[3][4]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence solubility. While the trifluoroborate anion is not a strong hydrogen bond acceptor, polar protic solvents like methanol and ethanol can still contribute to the solvation shell around the ions.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility typically increases with temperature. This relationship is fundamental to techniques like recrystallization for purification.

-

Cation Effects: The nature of the cation can significantly impact solubility. While potassium salts are common due to their ease of preparation and stability, they often exhibit poor solubility in many organic solvents.[5] Exchanging the potassium cation for a more lipophilic cation, such as tetrabutylammonium, can dramatically increase solubility in less polar organic solvents like dichloromethane and chloroform.[5]

Qualitative Solubility Profile

Based on the general behavior of potassium organotrifluoroborates, a qualitative solubility profile for this compound can be predicted. It is important to note that these are general guidelines, and experimental verification is crucial.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole moments effectively solvate the potassium and trifluoroborate ions.[3][4] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding and have high dielectric constants, aiding in ion solvation.[3][5] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Moderate polarity; THF is a better solvent than diethyl ether due to its higher polarity. THF is a common solvent for Suzuki-Miyaura reactions involving these reagents.[6] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | Generally considered nonpolar; solubility is expected to be poor for the potassium salt.[3][5] |

| Aromatic Hydrocarbons | Toluene, Benzene | Very Low | Nonpolar solvents are poor at solvating ionic species. Low solubility in toluene can be problematic for some reactions.[6] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Nonpolar nature makes them incapable of overcoming the lattice energy of the salt.[3] |

Experimental Determination of Solubility

Accurate quantitative solubility data is best obtained through experimental measurement. The two most common and reliable methods are the static (or isothermal) method and the dynamic (or polythermal) method.[7]

Static Equilibrium (Shake-Flask) Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[8][9] It involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the concentration of the dissolved solute in the solution becomes constant.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[10] The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).

-

Concentration Analysis: Accurately determine the concentration of the solute in the saturated solution. This can be done using a variety of analytical techniques, such as:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and accurate method. A calibration curve with known concentrations of the compound must be prepared.

-

UV-Vis Spectroscopy: Suitable if the compound has a chromophore. A calibration curve is also required.

-

Gravimetric Analysis: Involves evaporating a known volume of the saturated solution to dryness and weighing the residue. This method is less sensitive and requires careful execution to avoid errors.

-

Diagram of the Static Equilibrium (Shake-Flask) Method Workflow:

Caption: Workflow for the Static Equilibrium (Shake-Flask) Method.

Dynamic (Polythermal) Method

The dynamic, or polythermal, method involves measuring the temperature at which a solid of known composition completely dissolves upon controlled heating.[7] This method can be faster than the static method and is particularly useful for generating solubility data at multiple temperatures.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a known mass of this compound and a known mass of the solvent into a jacketed glass vessel.

-

Controlled Heating: Heat the mixture at a slow, constant rate (e.g., 0.1-0.5 K/min) while stirring vigorously to maintain homogeneity.

-

Dissolution Point Detection: Continuously monitor the mixture to determine the exact temperature at which the last solid crystals disappear. This can be done visually or with an automated turbidity sensor. This temperature is the saturation temperature for that specific composition.

-

Data Collection: Repeat the procedure with different solute-to-solvent ratios to construct a solubility curve (solubility vs. temperature).

Diagram of the Dynamic (Polythermal) Method Workflow:

Caption: Workflow for the Dynamic (Polythermal) Method.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides the theoretical foundation and practical methodologies for researchers to address this knowledge gap. The qualitative predictions, based on the behavior of similar organotrifluoroborate salts, offer a strong starting point for solvent selection. The detailed experimental protocols for both the static and dynamic methods provide a clear roadmap for the accurate and reliable determination of solubility. By applying these principles and techniques, researchers in synthetic chemistry and drug development can optimize their processes, leading to more efficient and robust outcomes.

References

-

Al-Zyoud, J., et al. (2021). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

-

ResearchGate. Schematic illustration of the polythermal method of determination of...[Link]

-

Bjelobrk, Z., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

Bjelobrk, Z., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

Delgado, D. R. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]

-

Li, H., & Chen, X. (2014). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2005). Tetrabutylammonium and Benzyltrimethylammonium Trifluoroborates: New Reagents for Organic Synthesis. Organic Syntheses. [Link]

-

Chem 221 - Organic Chemistry I. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Biorelevant.com. What is equilibrium solubility of a drug?[Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

Bjelobrk, Z., et al. (2022, March 15). (PDF) Solubility of organic salts in solvent-antisolvent mixtures: A combined experimental and molecular dynamics simulations approach. ResearchGate. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

ResearchGate. ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]

-

Wipf Group. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

-

Box, K. J., & Comer, J. E. A. (2019). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Drug Development and Industrial Pharmacy. [Link]

Sources

- 1. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 2. chem.ws [chem.ws]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorelevant.com [biorelevant.com]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Introduction: A Quest for Stability and Reactivity in Carbon-Carbon Bond Formation

An In-depth Technical Guide to the Discovery and Application of Potassium Organotrifluoroborates in Synthesis

The formation of carbon-carbon bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecules that are foundational to medicine, materials science, and agriculture. Among the myriad of reactions developed for this purpose, the Palladium-catalyzed Suzuki-Miyaura cross-coupling has become a preeminent tool for its functional group tolerance and reliability.[1][2][3][4] The reaction traditionally utilizes organoboronic acids and their esters as nucleophilic partners. However, these trivalent organoboron species are not without their challenges. Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, which complicates stoichiometry and can impede reactivity.[5] Many are also susceptible to degradation via protodeboronation and oxidation, requiring careful handling and storage.

This guide delves into the rise of a superior class of reagents that elegantly circumvents these issues: potassium organotrifluoroborates (K-OTFs) . These crystalline, free-flowing solids are tetracoordinate boron 'ate' complexes, a structural feature that imparts remarkable stability to both air and moisture.[5][6][7] This inherent stability, coupled with their robust reactivity in cross-coupling reactions, has transformed them from laboratory curiosities into indispensable tools for synthetic chemists. We will explore their historical discovery, detail their synthesis, demystify their mechanistic role in catalysis, and provide practical, field-proven protocols for their application, offering researchers and drug development professionals a comprehensive understanding of these versatile reagents.

Chapter 1: The Genesis of Organotrifluoroborates - A Historical Perspective

The journey of organotrifluoroborates from obscurity to prominence is a compelling narrative of scientific curiosity and enabling innovation.

Early Discoveries and Foundational Work

While now synonymous with modern cross-coupling, the first report of an organotrifluoroborate complex dates back to 1940, when Fowler and Krauss described the preparation of triphenylfluoroborate salts.[6][8] For decades, such compounds remained largely academic curiosities. A notable development occurred with the preparation of potassium trifluoromethyltrifluoroborate, which was recognized for its high thermal stability (not decomposing below 300 °C) but did not immediately spur widespread synthetic application.[6] The primary obstacle was the lack of a general, high-yielding method to access a diverse range of these salts.

The Vedejs Breakthrough: A Gateway to Accessibility

The landscape of organoboron chemistry was fundamentally altered in 1995 by the work of E. Vedejs and his colleagues.[6] They reported a highly efficient and operationally simple method for converting arylboronic acids into their corresponding potassium aryltrifluoroborates by treatment with an inexpensive and readily available reagent: potassium hydrogen difluoride (KHF₂).[6][9] This seminal discovery was the key that unlocked the potential of organotrifluoroborates. For the first time, a vast array of these stable salts could be easily prepared and isolated, making them accessible for broad synthetic exploration.[9]

Entrance into Cross-Coupling and the Molander Expansion

With a reliable synthetic method in hand, the stage was set for their application in catalysis. In 1996, the research group of Jean-Pierre Genet reported the use of potassium organotrifluoroborates as effective nucleophiles in Suzuki-Miyaura coupling reactions.[10] This marked their entry into the mainstream of synthetic utility.

Subsequently, the field was extensively developed by the prolific work of Professor Gary A. Molander, who systematically explored the scope and utility of K-OTFs. His group demonstrated their effectiveness with a wide range of coupling partners, including aryl, heteroaryl, vinyl, and alkyl groups, and established optimized protocols that are now widely used.[11][12][13] This body of work solidified the position of potassium organotrifluoroborates as not just alternatives, but often superior reagents to their boronic acid counterparts, particularly for challenging substrates or complex molecule synthesis.[11][14]

Chapter 2: Synthesis of Potassium Organotrifluoroborates

The practical utility of K-OTFs is underpinned by their straightforward and versatile preparation. The most common methods leverage the foundational Vedejs protocol, starting from either isolated boronic acids or generating the necessary precursors in situ.

The Standard Method: Fluorination of Boronic Acids with KHF₂

The conversion of an existing boronic acid into its K-OTF salt is the most direct preparative route. The reaction involves the displacement of the hydroxyl groups of the boronic acid with fluoride ions supplied by KHF₂ in a mixture of methanol and water.[6] The resulting K-OTF salts are typically crystalline solids that precipitate from the reaction mixture and can be isolated in high purity by simple filtration.

Table 1: Comparative Properties of Boronic Acids vs. Potassium Organotrifluoroborates

| Property | Boronic Acids (RB(OH)₂) | Potassium Organotrifluoroborates ([RBF₃]K) |

| Physical Form | Often amorphous or difficult to crystallize solids | Crystalline, free-flowing solids[5] |

| Stability | Prone to dehydration to form boroxines; can be sensitive to air and moisture | Indefinitely stable to air and moisture at room temperature[6][15] |

| Handling | May require inert atmosphere or refrigerated storage | Can be handled and stored on the benchtop without special precautions[5][7] |

| Stoichiometry | Purity can be ambiguous due to boroxine formation, affecting reaction accuracy | Monomeric structure ensures precise stoichiometry[14] |

| Protodeboronation | Susceptible, especially for electron-rich or sterically hindered variants | Highly resistant due to tetracoordinate nature[6][11] |

Detailed Protocol 2.1: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

-

Reagent Preparation: In a 100 mL polyethylene beaker, dissolve potassium hydrogen difluoride (KHF₂, 4.0 g, 51.2 mmol) in deionized water (20 mL). Caution: KHF₂ is corrosive and releases HF in the presence of water. Handle with appropriate personal protective equipment. Glassware may be etched over time.[7]

-

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add phenylboronic acid (5.0 g, 41.0 mmol) and methanol (50 mL).

-

Reaction: Stir the boronic acid suspension at room temperature and add the aqueous KHF₂ solution in one portion. A thick white precipitate will form.

-

Isolation: Continue stirring for 30 minutes. Isolate the white solid by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the filter cake sequentially with cold methanol (2 x 20 mL) and then diethyl ether (2 x 20 mL). Dry the resulting white, crystalline solid under high vacuum to yield potassium phenyltrifluoroborate.

One-Pot Synthesis from Organohalides

A highly efficient and atom-economical approach avoids the isolation of the intermediate boronic acid.[6] This method typically begins with an organohalide (e.g., an aryl bromide), which is converted to an organometallic species (Grignard or organolithium reagent). This intermediate is then trapped with a trialkyl borate (e.g., trimethyl borate), and the resulting boronate ester is hydrolyzed and fluorinated in situ by the addition of aqueous KHF₂.[10]

Caption: One-pot synthesis workflow for potassium aryltrifluoroborates.

Detailed Protocol 2.2: One-Pot Synthesis of Potassium (4-methoxyphenyl)trifluoroborate

-

Reaction Setup: To an oven-dried 250 mL three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.21 g, 50 mmol). Equip the flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.

-

Grignard Formation: Add anhydrous tetrahydrofuran (THF, 50 mL). In the dropping funnel, add a solution of 4-bromoanisole (8.7 g, 46.5 mmol) in anhydrous THF (20 mL). Add a small portion of the bromide solution to initiate the reaction (indicated by warming). Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature.

-

Borylation: Cool the reaction mixture to 0 °C in an ice bath. Add trimethyl borate (5.7 g, 55 mmol) dropwise via syringe, keeping the internal temperature below 10 °C. After addition, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Fluorination: Cool the mixture again to 0 °C and slowly quench by adding a pre-cooled, saturated aqueous solution of KHF₂ (10 g in 50 mL water).

-

Isolation: Stir the resulting thick slurry vigorously for 30 minutes. Isolate the solid product by vacuum filtration, wash with cold water and then acetone, and dry under high vacuum.

Chapter 3: The Mechanism of Action in Suzuki-Miyaura Coupling

A deep understanding of the role of K-OTFs in the catalytic cycle is crucial for reaction optimization and troubleshooting. While exceptionally stable, the organotrifluoroborate salt is not, in most cases, the species that directly engages with the palladium catalyst. Instead, it serves as a robust, protected precursor to the active boronic acid.[16][17]

The "Slow-Release" Hydrolysis: A Key to Success

The critical first step is the hydrolysis of the [R-BF₃]⁻ anion under the basic, aqueous conditions of the Suzuki-Miyaura reaction.[16][18][19] This equilibrium-controlled process slowly releases the corresponding boronic acid, RB(OH)₂.

[R-BF₃]K + 2 H₂O ⇌ RB(OH)₂ + K⁺ + 3 F⁻ + 2 H⁺

This "slow-release" mechanism is a paramount advantage.[16][18] By maintaining a very low steady-state concentration of the reactive boronic acid, several common side reactions are minimized:

-

Protodeboronation: The premature cleavage of the C-B bond by solvent or base is suppressed.

-

Oxidative Homocoupling: The formation of R-R dimers from the boronic acid is reduced.

The rate of this hydrolysis is highly dependent on the electronic properties of the 'R' group and the precise reaction conditions.[16][19] Intriguingly, while the overall reaction is basic, the hydrolysis of the B-F bonds is often acid-catalyzed. This has led to the proposal of an "acid-base paradox," where phase separation in solvent systems like THF/H₂O can create localized environments with a lower pH, facilitating the hydrolysis necessary to feed the catalytic cycle.[16][18][20]

Entry into the Palladium Catalytic Cycle

Once the boronic acid is generated in situ, it enters the well-established Suzuki-Miyaura catalytic cycle.

Caption: Mechanism showing K-OTF hydrolysis and entry into the catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R'-X) to form a Pd(II) complex.[21]

-

Transmetalation: The in situ generated boronic acid, activated by a base, transfers its organic group (R) to the palladium center, displacing the halide and forming an R'-Pd(II)-R intermediate.[21]

-

Reductive Elimination: This intermediate rapidly eliminates the final product (R-R'), regenerating the Pd(0) catalyst, which re-enters the cycle.[21]

Chapter 4: Practical Applications & Experimental Protocols

The enhanced stability and predictable reactivity of K-OTFs have made them the reagents of choice for numerous synthetic campaigns, particularly in the pharmaceutical industry where robustness and scalability are paramount.

Scope and Advantages in Suzuki-Miyaura Coupling

K-OTFs have demonstrated broad utility across all major classes of organic substrates.

-

Aryl and Heteroaryl Couplings: They are exceptionally effective for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in drug candidates. In many cases, particularly with electron-rich or sensitive heterocyclic halides, K-OTFs provide significantly higher yields than the corresponding boronic acids.[6][11]

-

Alkenyl (Vinyl) Couplings: Potassium vinyltrifluoroborate and its derivatives are stable, easy-to-handle sources of a vinyl group, providing reliable access to styrenes and other vinylated compounds.[22][23][24]

-

Alkyl Couplings: The development of robust ligands has enabled the coupling of primary and even some secondary alkyltrifluoroborates, a traditionally challenging transformation due to competing β-hydride elimination.[17]

Table 2: Representative Suzuki-Miyaura Couplings using Potassium Organotrifluoroborates

| Electrophile | K-Organotrifluoroborate | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 4-Bromoacetophenone | Potassium vinyltrifluoroborate | PdCl₂ / PPh₃ | Cs₂CO₃ | THF / H₂O | ~85%[22] |

| 4-Chloroanisole | Potassium (benzyloxymethyl)trifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80%[15] |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 95% |

| 1-Bromo-4-fluorobenzene | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME / H₂O | 91%[17] |

Detailed Protocol 4.1: Suzuki-Miyaura Coupling of 4'-Bromoacetophenone with Potassium Vinyltrifluoroborate

This protocol is adapted from the work of Molander and coworkers and is representative of a typical K-OTF coupling procedure.[22]

-

Reaction Setup: To a sealable reaction tube, add 4'-bromoacetophenone (199 mg, 1.00 mmol), potassium vinyltrifluoroborate (134 mg, 1.00 mmol), cesium carbonate (Cs₂CO₃, 978 mg, 3.00 mmol), triphenylphosphine (PPh₃, 16 mg, 0.06 mmol), and palladium(II) chloride (PdCl₂, 3.5 mg, 0.02 mmol).

-

Solvent Addition: Add a 9:1 mixture of tetrahydrofuran (THF) and water (2 mL).

-

Reaction: Seal the tube and place it in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously for 22 hours.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with water (3 mL) and extract with dichloromethane (3 x 10 mL).

-